3-(2,4-Difluorophenyl)propane-1-thiol
Description
3-(2,4-Difluorophenyl)propane-1-thiol is an organosulfur compound characterized by a propane backbone with a thiol (-SH) group at the first carbon and a 2,4-difluorophenyl substituent at the third carbon. The presence of fluorine atoms on the aromatic ring enhances lipophilicity and metabolic stability, while the thiol group contributes to reactivity, particularly in disulfide bond formation or nucleophilic substitution reactions. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, where fluorinated thiols are valued for their ability to modulate electronic and steric properties in target molecules .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)propane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2S/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWAEJHEBYEYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)propane-1-thiol typically involves the introduction of the thiol group to a pre-formed 2,4-difluorophenylpropane derivative. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-(2,4-difluorophenyl)propyl bromide, reacts with a thiolating agent like sodium hydrosulfide (NaHS) under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and purification techniques are crucial to ensure the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitutions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(2,4-Difluorophenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)propane-1-thiol involves its interaction with molecular targets through the thiol group. Thiols are known to form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Aryl Thiols with Varying Fluorination
Example Compounds :
- 3-Phenylpropane-1-thiol : Lacks fluorine substituents.
- 3-(4-Fluorophenyl)propane-1-thiol: Monofluorinated at the para position.
- 3-(2,4-Dichlorophenyl)propane-1-thiol : Chlorine substituents instead of fluorine.
Key Comparisons :
- Lipophilicity (logP): Fluorination increases logP compared to non-fluorinated analogs. The 2,4-difluorophenyl group in the target compound enhances membrane permeability relative to phenyl or monofluorophenyl derivatives.
- Acidity (pKa): Thiols are more acidic than alcohols. The electron-withdrawing fluorine substituents further lower the pKa of 3-(2,4-difluorophenyl)propane-1-thiol (~8.5–9.0) compared to non-fluorinated analogs (~10.0–10.5).
- Synthetic Utility : Fluorinated thiols are preferred in drug synthesis for improved metabolic resistance, whereas chlorinated analogs may exhibit higher reactivity but lower biocompatibility.
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | pKa (Thiol) |
|---|---|---|---|
| 3-Phenylpropane-1-thiol | 152.24 | 2.1 | ~10.2 |
| 3-(4-Fluorophenyl)propane-1-thiol | 170.22 | 2.5 | ~9.8 |
| This compound | 188.20 | 3.0 | ~8.9 |
| 3-(2,4-Dichlorophenyl)propane-1-thiol | 221.14 | 3.5 | ~9.1 |
Difluorophenyl-Containing Compounds with Different Functional Groups
Example Compound: Voriconazole Voriconazole, an antifungal agent, shares the 2,4-difluorophenyl moiety but features a triazole and alcohol group instead of a thiol. Its structure is (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol .
Key Comparisons :
- Bioactivity : The thiol group in this compound may confer nucleophilic reactivity, whereas voriconazole’s triazole and alcohol groups enable hydrogen bonding with fungal cytochrome P450 enzymes.
- Metabolic Stability : Thiols are prone to oxidation (e.g., forming disulfides), while voriconazole’s fluorinated aromatic ring and heterocycles enhance resistance to metabolic degradation.
Sulfur-Containing Analogs in Pharmaceutical Contexts
Example Compounds :
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Contains a thiophene ring and alcohol group.
- Drospirenone-related impurities (): Highlight the role of sulfur in stereochemical complexity and impurity profiling.
Key Comparisons :
- Reactivity : Thiols (-SH) are stronger nucleophiles than thiophenes or alcohols, making them more reactive in alkylation or conjugation reactions.
- Analytical Challenges : Thiols require stabilization (e.g., via derivatization) in HPLC analysis, whereas thiophenes are less prone to oxidation during testing .
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